1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Description
1-(Methoxycarbonyl)-2-oxabicyclooctane-4-carboxylic acid is a bicyclic compound featuring a 2-oxabicyclo[2.2.2]octane core substituted with a methoxycarbonyl group and a carboxylic acid moiety. This structure is designed as a bioisostere for para-substituted phenyl rings, offering improved physicochemical properties such as reduced lipophilicity, enhanced metabolic stability, and increased water solubility compared to aromatic counterparts . Its synthesis typically involves iodocyclization of alkenyl alcohols or decarboxylative borylation, as demonstrated in recent methodologies . The compound has shown promise in medicinal chemistry, particularly in analogs of drugs like Imatinib and Vorinostat, where it preserves biological activity while optimizing pharmacokinetic profiles .
Properties
CAS No. |
1801203-48-4 |
|---|---|
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
1-methoxycarbonyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid |
InChI |
InChI=1S/C10H14O5/c1-14-8(13)10-4-2-9(3-5-10,6-15-10)7(11)12/h2-6H2,1H3,(H,11,12) |
InChI Key |
VEYFMOYVLJZHRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the methoxycarbonyl group: This step involves the esterification of the carboxylic acid group using methanol and a suitable catalyst, such as sulfuric acid.
Oxidation and functionalization: The final step involves the oxidation of the bicyclic system to introduce the oxabicyclo moiety.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters or amides.
Scientific Research Applications
Scientific Research Applications
1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has several notable applications:
Medicinal Chemistry
- Drug Development : The compound serves as a scaffold for designing new pharmaceuticals. Its structural features allow it to act as a bioisostere for phenyl rings, enhancing the solubility and metabolic stability of drug candidates.
Biochemical Studies
- Enzyme Interaction Studies : Preliminary research indicates that this compound may interact with specific enzymes or receptors, influencing their activity. This interaction can provide insights into metabolic pathways and potential therapeutic targets.
Materials Science
- Polymer Chemistry : The unique bicyclic structure can be utilized in synthesizing new materials with tailored properties, potentially leading to innovations in polymer science.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of this compound:
- Bioactivity Assessment : Research has shown that derivatives of this compound exhibit enhanced biological activity compared to traditional compounds, indicating its potential as a lead compound in drug discovery.
- Solubility Improvement : Incorporating this compound into drug formulations has led to increased water solubility and reduced lipophilicity, which are critical factors for bioavailability.
- Metabolic Stability : Studies indicate that modifications using this bicyclic structure can enhance the metabolic stability of certain drug candidates, making them more effective over extended periods.
Mechanism of Action
The mechanism of action of 1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Geometric Parameters of Selected Bioisosteres
| Parameter | 2-Oxabicyclo[2.2.2]octane | Bicyclo[2.2.2]octane | Para-Substituted Phenyl Ring |
|---|---|---|---|
| Distance $ r $ (Å) | 2.54–2.56 | 2.54–2.56 | 2.88–2.89 |
| Distance $ d $ (Å) | 5.56–5.58 | 5.56–5.58 | 5.90–5.93 |
| Angles $ \phi1/\phi2 $ (°) | 176–177 | 176–177 | 178–179 |
Key Findings:
- Collinearity angles ($ \phi1/\phi2 $) remain near-ideal (~180°) across all scaffolds, ensuring functional group alignment mimics aromatic systems .
Electronic Properties and Acidity
Table 2: Acidity (pKa) of Carboxylic Acid Derivatives
| Compound | pKa |
|---|---|
| 1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid | 4.4 |
| Bicyclo[2.2.2]octane-1-carboxylic acid | 5.6 |
| Para-Methyl Benzoic Acid | 4.5 |
Key Findings:
- The 2-oxabicyclo analog exhibits acidity (pKa = 4.4) nearly identical to para-methyl benzoic acid (pKa = 4.5), making it a superior bioisostere compared to non-oxygenated bicyclo[2.2.2]octane (pKa = 5.6) .
- The β-position oxygen atom in the 2-oxabicyclo core enhances acidity by stabilizing the deprotonated carboxylate, critical for maintaining drug-receptor hydrogen bonding .
Lipophilicity and Solubility
Table 3: Lipophilicity and Solubility Profiles
| Compound | clogP | logD | Water Solubility (mg/mL) |
|---|---|---|---|
| Imatinib (Phenyl Analogue) | 4.5 | 2.6 | 0.03 |
| Bicyclo[2.2.2]octane Analog (86) | 3.6 | 2.7 | 0.01 |
| 2-Oxabicyclo[2.2.2]octane Analog (85) | 2.6 | 1.8 | 0.12 |
Key Findings:
- The 2-oxabicyclo core reduces lipophilicity by ~1.9 clogP units compared to phenyl, enhancing aqueous solubility (0.12 mg/mL vs. 0.03 mg/mL for Imatinib) .
- Lower logD (1.8) correlates with improved metabolic stability and reduced off-target binding .
Metabolic Stability and Pharmacokinetics
Table 4: Metabolic Stability in Human Liver Microsomes
| Compound | CL$_{\text{int}}$ (µL/min/mg) | $ t_{1/2} $ (min) |
|---|---|---|
| Imatinib (Phenyl Analogue) | 28 | 60 |
| Bicyclo[2.2.2]octane Analog (86) | 16 | 75 |
| 2-Oxabicyclo[2.2.2]octane Analog (85) | 19 | 87 |
Key Findings:
- Both bicyclic analogs show reduced intrinsic clearance (CL${\text{int}}$) compared to phenyl, with the 2-oxabicyclo analog exhibiting a 50% longer half-life ($ t{1/2} = 87 $ min) .
- Enhanced stability is attributed to reduced cytochrome P450 enzyme interactions due to lower lipophilicity .
Comparison with Other Bicyclic Carboxylic Acids
- Cubane-1-carboxylic Acid (CAS 24539-28-4) : Higher rigidity and symmetry than 2-oxabicyclo analogs but suffers from poor solubility (clogP = 3.2) and synthetic complexity .
- Bicyclo[1.1.1]pentane-1-carboxylic Acid (CAS 83249-10-9) : Smaller core with shorter $ d $ (~4.2 Å), limiting use in place of para-substituted phenyl rings .
- 1-Azabicyclo[2.2.2]octane-4-carboxylic Acid (CAS 40117-63-3) : Nitrogen substitution increases basicity (pKa ~8.2), altering electronic profiles unfavorably for acidic drug targets .
Biological Activity
1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (CAS No. 1801203-48-4) is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, physicochemical properties, and implications in drug design.
Structural Overview
The molecular formula of this compound is C10H14O5, with a molecular weight of 214.22 g/mol. The compound features a bicyclic framework that enhances its stability and solubility compared to traditional aromatic compounds, making it a promising candidate for drug development .
Biological Activity
Recent studies have demonstrated that derivatives of 2-oxabicyclo[2.2.2]octane, which includes the target compound, exhibit a broad spectrum of biological activities:
- Estrogen Receptor Agonism : Compounds containing the 2-oxabicyclo[2.2.2]octane core have been identified as estrogen receptor-beta agonists, suggesting potential applications in hormone-related therapies .
- Antibacterial Properties : Research indicates that these compounds can act as antibacterial agents, providing a novel approach to combat antibiotic resistance by targeting specific bacterial pathways .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of myeloperoxidase and diacylglycerol acyltransferase 1 (DGAT1), which are critical in inflammatory responses and lipid metabolism, respectively .
Case Study 1: Drug Design Applications
In a study exploring the replacement of phenyl rings with the bicyclic structure in existing drugs like Imatinib and Vorinostat (SAHA), it was found that this modification led to increased water solubility and enhanced metabolic stability. The incorporation of the 2-oxabicyclo[2.2.2]octane framework resulted in new bioactive analogs with improved pharmacokinetic properties, demonstrating the utility of this compound in drug design .
Case Study 2: Stability and Reactivity
A comprehensive evaluation of the thermal and chemical stability of various 2-oxabicyclo[2.2.2]octanes revealed that these compounds maintain their integrity under harsh conditions, including exposure to high temperatures and acidic or basic environments. This stability is crucial for therapeutic applications where metabolic stability is desired .
The physicochemical properties of this compound contribute significantly to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 214.22 g/mol |
| Solubility | Enhanced compared to phenyl analogs |
| Stability | Stable under heat and acidic/basic conditions |
| pKa | Varies with structural modifications |
Q & A
Basic Questions
Q. What are reliable synthetic routes for 1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid?
- Methodological Answer :
- Aprotic Double Michael Addition : A method involving the addition of nucleophiles to α,β-unsaturated carbonyl systems can yield bicyclo[2.2.2]octane derivatives. For example, 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid was synthesized via this route, as described in protocols using Organic Syntheses procedures .
- Asymmetric Diels–Alder Cycloaddition : Microwave-assisted Diels–Alder reactions under solvent-free conditions can produce enantiopure bicyclic β-amino acid derivatives. This method has been applied to synthesize structurally related compounds with high facial selectivity (90%) and moderate endo selectivity (67%) .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Use the SHELX software suite (e.g., SHELXL for refinement) to determine crystal structures. SHELX is widely employed for small-molecule refinement and provides high-resolution structural data .
- Chromatography and Spectroscopy : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with ≥98% purity thresholds (as per supplier specifications) ensures purity. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm molecular weight and functional groups .
Q. What analytical techniques are critical for assessing electronic substituent effects?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculations at the B3LYP/6-311+G(d,p) level can model inductive effects of substituents on acidity and electronic properties. For example, substituent effects in 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids were quantified using isodesmic reactions, revealing an eightfold greater substituent effect in anions compared to neutral molecules .
Advanced Research Questions
Q. How does this compound serve as a constrained scaffold in foldamer design?
- Methodological Answer :
- Conformational Restraint : The bicyclo[2.2.2]octane core enforces rigidity, making it ideal for stabilizing helical structures in oligomers. For instance, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) has been incorporated into peptide/peptidomimetic helices (e.g., 11/9- and 12/10-helices) to reduce conformational freedom and enhance structural predictability .
- Compatibility with Oligoureas : ABOC derivatives stabilize non-canonical helices in oligoureas, a rarity among cyclic β-amino acids .
Q. What computational strategies predict the compound’s reactivity in catalytic applications?
- Methodological Answer :
- Electrostatic Potential Mapping : Analyze charge distribution to predict nucleophilic/electrophilic sites. However, DFT (e.g., B3LYP/6-311+G(d,p)) is more reliable for unsymmetrical substituents or systems with zero dipole moments .
- Transition State Modeling : Use quantum mechanical calculations to optimize reaction pathways. For example, ABOC-derived tripeptides catalyze aldol reactions with high enantioselectivity, guided by steric and electronic constraints .
Q. How are enantiopure derivatives of this compound synthesized for asymmetric catalysis?
- Methodological Answer :
- Chiral Ligand Design : Convert 1,2-diaminobicyclo[2.2.2]octane (DABO) into ligands via reductive condensation with aldehydes. These ligands have been used in copper-catalyzed asymmetric Henry reactions, achieving high stereoselectivity .
- Microwave-Assisted Stereocontrol : Asymmetric Diels–Alder reactions under microwave irradiation yield enantiopure bicyclic β-amino acids, bypassing traditional thermal activation .
Q. What experimental evidence supports the inductive effects of substituents on acidity?
- Methodological Answer :
- Isodesmic Reaction Analysis : Compare calculated and experimental pKa values for 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. DFT-derived acidities align with experimental data (standard deviation: 1.1 kJ/mol), validating substituent effect models .
- Electron-Withdrawing/Donating Groups : Substituents like methoxycarbonyl increase acidity by stabilizing the anion via resonance and inductive effects, as demonstrated in computational and titration studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
